molecular formula C9H8ClN3O2 B3246459 Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate CAS No. 1783390-73-7

Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B3246459
CAS No.: 1783390-73-7
M. Wt: 225.63
InChI Key: MKIYOGTXOPCPET-UHFFFAOYSA-N
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Description

Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is a chemical compound with the molecular formula C₉H₈ClN₃O₂ and a molecular weight of 225.63 g/mol. This compound is characterized by its pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as pyrazolopyrimidines and appropriate halogenating agents.

  • Halogenation: The pyrazolopyrimidine core is halogenated to introduce the chlorine atom at the 7-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be used to reduce specific functional groups within the compound.

  • Substitution: Substitution reactions can replace one functional group with another, often involving nucleophilic or electrophilic substitution mechanisms.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may use reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), while electrophilic substitution may involve reagents like aluminum chloride (AlCl₃).

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, such as oxidized, reduced, or substituted versions, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is used to study enzyme inhibition and receptor binding. It can serve as a tool compound to investigate biological pathways and mechanisms.

Medicine: In the medical field, this compound has potential applications in drug discovery and development. It may be used as a lead compound for the synthesis of new therapeutic agents targeting various diseases.

Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable component in various industrial processes.

Comparison with Similar Compounds

  • Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure but may have different substituents or functional groups.

  • Chlorinated pyrazolopyrimidines: Compounds with chlorine atoms at different positions on the pyrazolopyrimidine ring.

  • Methylated pyrazolopyrimidines: Compounds with methyl groups at various positions on the pyrazolopyrimidine ring.

Uniqueness: Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is unique due to its specific combination of chlorine and methyl substituents on the pyrazolopyrimidine core. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

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Properties

IUPAC Name

methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-5-3-8-11-6(9(14)15-2)4-7(10)13(8)12-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIYOGTXOPCPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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